![molecular formula C8H9BN2O2 B3050021 (1-Methyl-1H-pyrrolo[2,3-B]pyridin-4-YL)boronic acid CAS No. 2304635-78-5](/img/structure/B3050021.png)
(1-Methyl-1H-pyrrolo[2,3-B]pyridin-4-YL)boronic acid
Descripción general
Descripción
(1-Methyl-1H-pyrrolo[2,3-B]pyridin-4-YL)boronic acid is a boronic acid derivative that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by its unique structure, which includes a pyrrolo[2,3-B]pyridine core substituted with a boronic acid group. The presence of the boronic acid moiety makes it a valuable intermediate in various chemical reactions, particularly in the synthesis of complex organic molecules.
Mecanismo De Acción
Target of Action
The primary target of 1-Methyl-7-azaindole-4-boronic acid is protein kinases . The azaindole scaffold, which this compound contains, is represented in many biologically active natural products and synthetic derivatives . It has been used extensively in the design of kinase inhibitors .
Mode of Action
The compound interacts with its targets through a process known as Suzuki–Miyaura (SM) cross-coupling . This reaction involves the transfer of formally nucleophilic organic groups from boron to palladium . The compound’s boronic ester moiety plays a crucial role in this process .
Biochemical Pathways
The SM cross-coupling reaction is a key part of the compound’s biochemical pathway . This reaction leads to the formation of carbon-carbon bonds, which are fundamental in organic synthesis . The compound’s boronic ester moiety can be converted into a broad range of functional groups, affecting various biochemical pathways .
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds via the SM cross-coupling reaction . This can lead to the synthesis of various biologically active compounds . For example, the compound has been used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the stability of the compound’s boronic ester moiety can be affected by air and moisture . Additionally, the efficiency of the SM cross-coupling reaction can be influenced by the reaction conditions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methyl-1H-pyrrolo[2,3-B]pyridin-4-YL)boronic acid typically involves the use of Suzuki-Miyaura coupling reactions. This method employs palladium-catalyzed cross-coupling between an aryl or vinyl boronic acid and an aryl or vinyl halide. The reaction conditions generally include the use of a base such as potassium carbonate or sodium hydroxide, and a solvent like tetrahydrofuran or dimethylformamide .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
(1-Methyl-1H-pyrrolo[2,3-B]pyridin-4-YL)boronic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert it into different functional groups, such as amines.
Substitution: It can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include various substituted pyrrolo[2,3-B]pyridine derivatives, which can be further utilized in the synthesis of pharmaceuticals and other organic compounds .
Aplicaciones Científicas De Investigación
(1-Methyl-1H-pyrrolo[2,3-B]pyridin-4-YL)boronic acid has a wide range of applications in scientific research:
Comparación Con Compuestos Similares
Similar Compounds
1-Methyl-1H-pyrrolo[2,3-B]pyridin-5-ol: This compound has a similar pyrrolo[2,3-B]pyridine core but with a hydroxyl group instead of a boronic acid group.
1-Methylpyrazole-4-boronic acid pinacol ester: This compound features a pyrazole ring instead of a pyridine ring, with a boronic acid ester group.
Uniqueness
(1-Methyl-1H-pyrrolo[2,3-B]pyridin-4-YL)boronic acid is unique due to its specific substitution pattern and the presence of the boronic acid group, which imparts distinct reactivity and biological activity. This makes it a valuable compound in the synthesis of pharmaceuticals and in biochemical research .
Propiedades
IUPAC Name |
(1-methylpyrrolo[2,3-b]pyridin-4-yl)boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BN2O2/c1-11-5-3-6-7(9(12)13)2-4-10-8(6)11/h2-5,12-13H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIWNHJLMNFUQIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C2C=CN(C2=NC=C1)C)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.98 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2304635-78-5 | |
| Record name | ||
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2304635-78-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Pyrimido[2,1-a]isoindol-6(2H)-one, 3,4-dihydro-](/img/structure/B3049940.png)
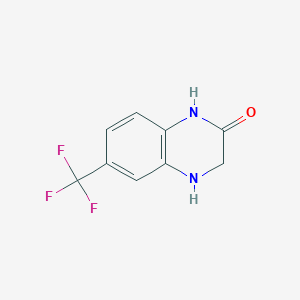

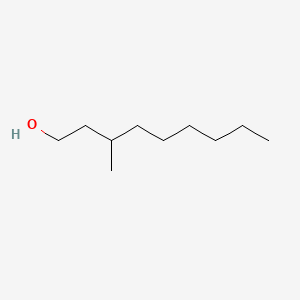

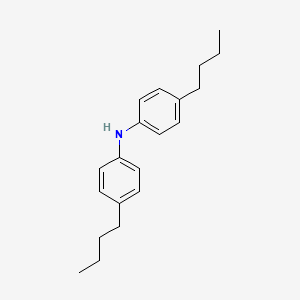

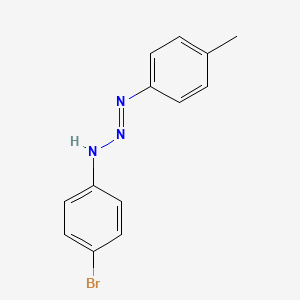
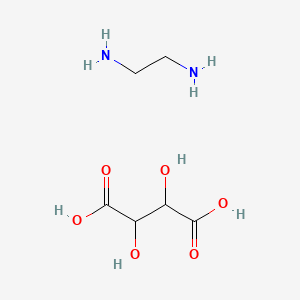

![Methanone, benzo[b]thien-3-yl(2-methylphenyl)-](/img/structure/B3049956.png)
![6-(Tert-butyl)-4-chloro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B3049959.png)

